Cas no 18371-09-0 (4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine)

4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine is an azo compound featuring a chlorophenyl diazenyl group attached to a benzene-1,3-diamine core. This structure imparts distinct chemical properties, making it valuable in applications such as dye synthesis and organic intermediates. The presence of both amino and diazenyl functional groups enhances its reactivity, enabling selective modifications for tailored derivatives. Its chlorophenyl substituent contributes to stability and influences electronic characteristics, which may be leveraged in photochemical or coordination chemistry contexts. The compound’s well-defined molecular architecture ensures consistency in synthetic processes, while its potential for further functionalization offers versatility in research and industrial applications. Proper handling is advised due to its reactive nature.
4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine structure
18371-09-0 structure
Product name:4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine
CAS No:18371-09-0
MF:C12H11ClN4
MW:246.69554066658
CID:1377573
PubChem ID:12626484

4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine, 4-[(4-chlorophenyl)azo]-
    • 4-[(4-Chlorophenyl)diazenyl]-1,3-benzenediamine
    • ALBB-014316
    • 4-[(4-chlorophenyl)diazenyl]benzene-1,3-diamine
    • DTXSID801037486
    • 4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine
    • AKOS005174286
    • 18371-09-0
    • LS-04507
    • 4-[(1E)-2-(4-chlorophenyl)diazen-1-yl]benzene-1,3-diamine
    • MFCD16618469
    • 4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine
    • Inchi: InChI=1S/C12H11ClN4/c13-8-1-4-10(5-2-8)16-17-12-6-3-9(14)7-11(12)15/h1-7H,14-15H2
    • InChI Key: KWDDCOKSYXDDKJ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)Cl

Computed Properties

  • Exact Mass: 246.0672241g/mol
  • Monoisotopic Mass: 246.0672241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.8Ų
  • XLogP3: 3

4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E275075-1000mg
4-[(E)-(4-Chlorophenyl)diazenyl]benzene-1,3-diamine
18371-09-0
1g
$ 480.00 2022-06-05
TRC
E275075-250mg
4-[(E)-(4-Chlorophenyl)diazenyl]benzene-1,3-diamine
18371-09-0
250mg
$ 185.00 2022-06-05
TRC
E275075-500mg
4-[(E)-(4-Chlorophenyl)diazenyl]benzene-1,3-diamine
18371-09-0
500mg
$ 300.00 2022-06-05
A2B Chem LLC
AI41460-1g
4-[(E)-(4-Chlorophenyl)diazenyl]benzene-1,3-diamine
18371-09-0 >95%
1g
$439.00 2024-04-20
A2B Chem LLC
AI41460-500mg
4-[(E)-(4-Chlorophenyl)diazenyl]benzene-1,3-diamine
18371-09-0 >95%
500mg
$412.00 2024-04-20

Additional information on 4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine

4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine: A Comprehensive Overview

The compound with CAS No. 18371-09-0, commonly referred to as 4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the characteristics, synthesis methods, and recent advancements in understanding its properties and uses.

4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine is an aromatic diamine derivative with a diazenyl group attached to the benzene ring. The presence of the diazenyl group (-N=N-) introduces interesting electronic and optical properties to the molecule. The chlorine substituent at the para position further modulates these properties, making it a versatile compound for diverse applications. Recent studies have highlighted its potential in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

The synthesis of 4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine typically involves a diazotization reaction followed by coupling with an appropriate aromatic amine. This process is well-established in organic chemistry and allows for precise control over the structure of the final product. Researchers have explored various reaction conditions to optimize yield and purity, ensuring that the compound meets the high standards required for modern applications.

One of the most promising areas of research involving CAS No. 18371-09-0 is its application in optoelectronic devices. The molecule's conjugated system enables efficient charge transport, making it a candidate for use in OLEDs and organic photovoltaics (OPVs). Recent studies have demonstrated that incorporating this compound into device architectures can enhance their performance by improving charge mobility and emission efficiency.

In addition to its electronic properties, 4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine exhibits interesting thermal stability and mechanical robustness. These attributes make it suitable for use in high-temperature applications or as a component in composite materials. Researchers have also investigated its potential as a precursor for synthesizing other functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The biological activity of CAS No. 18371-09-0 has also been a topic of interest in recent years. Studies suggest that the compound may exhibit antioxidant properties due to its conjugated system and nitrogen-rich structure. This opens up possibilities for its use in pharmaceuticals or as a component in health supplements. However, further research is needed to fully understand its bioavailability and toxicity profile.

From an environmental perspective, 4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine has shown moderate biodegradability under specific conditions. This makes it a more sustainable option compared to some traditional organic compounds used in similar applications. Researchers are exploring ways to enhance its biodegradability further while maintaining its functional properties.

In conclusion, CAS No. 18371-09-0, or 4-(E)-(4-Chlorophenyl)diazenylbenzene-1,3-diamine, is a multifaceted compound with a wide range of potential applications across various industries. Its unique chemical structure and tunable properties make it an attractive candidate for both academic research and industrial development. As advancements in synthetic methods and characterization techniques continue to evolve, we can expect even more innovative uses for this remarkable molecule.

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